molecular formula C13H9NO3 B6386722 5-(3-Formylphenyl)pyridine-2-carboxylic acid CAS No. 566198-39-8

5-(3-Formylphenyl)pyridine-2-carboxylic acid

Cat. No.: B6386722
CAS No.: 566198-39-8
M. Wt: 227.21 g/mol
InChI Key: OCVKVXSFCCQMFT-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)pyridine-2-carboxylic acid (CAS 566198-34-3) is a high-purity, bifunctional organic compound of significant interest in advanced chemical synthesis and medicinal chemistry research . Its molecular structure, C13H9NO3, features two distinct and highly reactive functional groups: a carboxylic acid and an aldehyde . This makes it an exceptionally versatile building block (synthon) for constructing more complex molecules, particularly through multicomponent reactions and metal-catalyzed coupling processes . In pharmaceutical research, this compound serves as a key precursor for the development of nitrogen-containing heterocycles, such as pyridone and quinolinone derivatives, which are core structures in many bioactive molecules . The presence of both the pyridine ring and carboxylic acid group is reminiscent of structures found in known catalysts, such as pyridine-2-carboxylic acid, which is reported to be an efficient catalyst for the green synthesis of nitrogen heterocycles like pyrazolo[3,4-b]quinolinones . This suggests potential application in catalyzing complex transformations under mild conditions. The compound is strictly for research and development purposes and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)11-4-5-12(13(16)17)14-7-11/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVKVXSFCCQMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687023
Record name 5-(3-Formylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566198-39-8
Record name 5-(3-Formylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 3 Formylphenyl Pyridine 2 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by mentally breaking down a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 5-(3-Formylphenyl)pyridine-2-carboxylic acid, two primary disconnection strategies are apparent.

The most prominent disconnection is the carbon-carbon bond between the pyridine (B92270) and phenyl rings (Disconnection A, Figure 1). This bond is a prime candidate for formation via transition metal-catalyzed cross-coupling reactions. This strategy leads to two potential sets of precursors:

A 5-halopyridine-2-carboxylic acid derivative and a 3-formylphenylboronic acid (or another organometallic reagent).

A 5-(boronic acid)-pyridine-2-carboxylic acid derivative and a 3-halobenzaldehyde derivative.

A second approach involves the construction of the pyridine ring itself (Disconnection B, Figure 1). This strategy breaks down the heterocyclic ring into acyclic precursors that can be assembled through condensation or multi-component reactions. acsgcipr.orgadvancechemjournal.com This method is particularly useful for creating a wide variety of substituted pyridine analogues by modifying the initial building blocks. acsgcipr.orgbohrium.com

Figure 1. Key Retrosynthetic Disconnections for this compound (Image depicting the chemical structure and the two disconnection points A and B as described above)

Advanced Synthetic Routes

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds, offering efficient and selective pathways for connecting aryl and heteroaryl moieties. researchgate.netnih.gov

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds between sp²-hybridized carbon atoms. mdpi.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. mdpi.comnih.gov

The synthesis of 5-arylpyridines is frequently achieved using this reaction. beilstein-journals.org For the target compound, this would typically involve coupling a 5-bromopyridine-2-carboxylic acid ester with 3-formylphenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. beilstein-journals.org Palladium catalysts based on bulky, electron-rich phosphine (B1218219) ligands are often effective. beilstein-journals.org The reaction is versatile, allowing for the coupling of various substituted pyridine and phenyl partners to generate a library of analogues. researchgate.netnih.gov

EntryPyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventYield (%)
1Methyl 5-bromopyridine-2-carboxylate3-Formylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O~85
2Ethyl 5-bromopyridine-2-carboxylatePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane>90
35-Chloropyridine-2-carboxylic acid4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃t-Amyl alcohol~92

This table presents representative examples of Suzuki-Miyaura reactions for the synthesis of 5-arylpyridine-2-carboxylic acid derivatives, with data compiled from typical conditions found in the literature.

The Mizoroki-Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.org While its primary application is in vinylation, it can be ingeniously applied to the synthesis of heterocyclic systems like pyridines. wikipedia.orgyoutube.com

One application is the intramolecular Heck reaction, where a suitably designed precursor containing both a halide and an alkene moiety can cyclize to form a pyridine or fused pyridine ring system. wikipedia.org For instance, an acyclic diene precursor with a nitrogen-containing functionality can undergo cyclization to form a dihydropyridine, which is then oxidized to the aromatic pyridine. youtube.com The reaction can be highly regioselective and stereoselective, especially in intramolecular cases. youtube.com Supramolecular interactions have also been explored to boost the efficiency of Mizoroki-Heck reactions involving pyridine substrates. rsc.org

In recent years, direct C-H bond functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalizing the starting materials with halides or organometallic groups. nii.ac.jp These reactions typically involve a transition-metal catalyst that can selectively cleave a C-H bond and replace it with a C-C bond. nii.ac.jp

For the synthesis of this compound, this approach could theoretically involve the direct coupling of a pyridine-2-carboxylic acid derivative with 3-formylbenzene. The carboxylic acid group on the pyridine ring can act as a directing group, guiding the catalyst to activate the C-H bond at the C5 position. nii.ac.jp While challenging due to the relative inertness of C-H bonds and the potential for multiple reactive sites, significant progress has been made in this area, utilizing palladium, rhodium, and other transition metals. nii.ac.jp

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. bohrium.comresearchgate.net MCRs are highly efficient and are a powerful tool for building complex molecular scaffolds like the pyridine ring. taylorfrancis.com

Several classic and modern MCRs can be employed to construct the pyridine core. acsgcipr.org

Hantzsch Pyridine Synthesis: This is a four-component reaction involving an aldehyde, ammonia, and two equivalents of a β-ketoester to produce a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org By choosing the appropriate aldehyde (e.g., a benzaldehyde (B42025) derivative) and ketoesters, a highly substituted pyridine ring can be formed.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated ketone to construct the pyridine ring.

Guareschi-Thorpe Reaction: This reaction involves the condensation of a cyanoacetamide with a 1,3-diketone.

These MCRs offer a flexible and efficient route to a diverse range of pyridine derivatives by simply varying the starting components. acsgcipr.orgbohrium.com They are often amenable to green chemistry principles, sometimes proceeding in one pot with high atom economy. acsgcipr.orgacsgcipr.org

Multi-component Reaction Strategies for Pyridine Ring Construction

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org This approach is highly valued for its efficiency, reducing chemical waste, reaction time, and costs compared to traditional linear syntheses. rsc.org For the synthesis of pyridine scaffolds, MCRs offer a direct route to highly substituted derivatives.

While a direct MCR for this compound is not prominently documented, the principles of MCRs are applicable to the synthesis of its core structure. For instance, a one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can be used to generate novel pyridine derivatives. acs.org This methodology, particularly when conducted under microwave irradiation, offers excellent yields (82-94%) and significantly reduced reaction times (2-7 minutes). acs.org

Pyridine-2-carboxylic acid itself has been employed as an efficient and recyclable catalyst in MCRs for the synthesis of other heterocyclic compounds, such as pyrazolo[3,4-b]quinolinones. rsc.orgrsc.org This demonstrates the stability and catalytic activity of the picolinic acid moiety under MCR conditions, suggesting that its formation via such a reaction is a feasible strategy. The use of pyridine-2-carboxylic acid as a catalyst highlights its role in facilitating reactions through the formation of carbocation intermediates. rsc.org

MCR Approach for Pyridine Synthesis Components Conditions Yield Reference
Four-component reactionp-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetateMicrowave irradiation, ethanol (B145695)82-94% acs.org
Catalyst for MCRAldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazolesPyridine-2-carboxylic acid (catalyst), ethanol, 60°C84-98% rsc.org
Groebke-Blackburn-Bienaymé (GBB) Reaction Principles

The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established three-component reaction that efficiently produces imidazo[1,2-a]-heterocycles, such as imidazo[1,2-a]pyridines, from an amidine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.org Discovered in 1998, the GBB reaction has become one of the most utilized isocyanide-based MCRs, valued for its ability to generate diverse heterocyclic scaffolds. nih.govbeilstein-journals.org

While the GBB reaction directly yields imidazo[1,2-a]pyridines rather than substituted pyridines, its principles are relevant to the broader field of heterocyclic synthesis. The reaction proceeds through the formation of an intermediate from the amidine and aldehyde, which is then trapped by the isocyanide. This type of convergent assembly is a cornerstone of modern synthetic strategy. The versatility of the GBB reaction has been demonstrated through its application in various fields, leading to numerous publications and patents. researchgate.netrug.nl Recent advancements have expanded the scope of the GBB reaction to include biocatalytic methods using enzymes like Candida antarctica lipase (B570770) B (CALB), further enhancing its utility and green credentials. semanticscholar.org

The relevance to this compound synthesis is indirect but conceptual. The GBB reaction exemplifies how multiple components can be precisely assembled in one pot, a strategy that could be adapted to construct the target molecule's pyridine ring. For example, a reaction could be envisioned where a precursor containing the formylphenyl group acts as the aldehyde component.

Precursor Synthesis and Transformation Pathways

The assembly of this compound is critically dependent on the efficient synthesis of its key precursors: a suitably functionalized pyridine-2-carboxylic acid scaffold and a formylphenyl building block.

Synthesis of Pyridine-2-carboxylic acid Scaffolds

The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science. nih.govnih.gov Numerous methods exist for its synthesis, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The synthesis of pyridine-2-carboxylic acid and its derivatives often involves the oxidation of a 2-methylpyridine (B31789) (α-picoline) precursor or the functionalization of a pre-formed pyridine ring.

Palladium-catalyzed C-H activation is a powerful strategy for the dehydrogenation of carboxylic acids to form unsaturated derivatives. nih.gov This approach, while typically used to create C=C bonds adjacent to a carboxyl group, showcases advanced methods for functionalizing carboxylic acid-containing molecules. The synthesis of pyridine scaffolds can also be achieved through strategies like the aza-Diels-Alder reaction, which involves the [4+2] cycloaddition of an aza-diene with a dienophile. nih.gov

Preparation of Formylphenyl Precursors

The formylphenyl moiety is typically introduced using a precursor such as 3-formylphenylboronic acid in a cross-coupling reaction. The synthesis of formylphenylboronic acids can be achieved through several routes. One common method involves the reaction of a protected chlorobenzaldehyde with lithium to form an organolithium species, which is then reacted with a boron compound like a borate (B1201080) ester. google.com

Another approach involves the purification of crude formylphenylboronic acids by dissolving them in an alkaline solvent (pH 8-11) to separate insoluble organic impurities, followed by acidification to precipitate the purified boronic acid. google.com This method can yield purities of ≥99%. google.com The stability and structure of arylboronic acids are well-studied, with their molecules often forming hydrogen-bonded dimers or chains in the solid state. researchgate.net

Precursor Synthetic Method Key Reagents Purity/Yield Reference
Formylphenylboronic acidsOrganolithium formation and borylationProtected chlorobenzaldehyde, lithium, borate ester79% yield for 4-formylphenylboronic acid google.com
Formylphenylboronic acidsAlkaline purificationCrude formylphenylboronic acid, aqueous NaOH≥99% purity google.com

Chemoselective Functional Group Interconversions

The synthesis of a molecule with both a carboxylic acid and an aldehyde group, such as this compound, requires careful management of these functional groups to prevent unwanted side reactions. This is where chemoselective functional group interconversions and the use of protecting groups become crucial. imperial.ac.uk

Oxidation and Reduction: The aldehyde is susceptible to oxidation to a carboxylic acid, while the carboxylic acid can be reduced to an alcohol. Therefore, any synthetic steps involving strong oxidizing or reducing agents must be carefully planned. For instance, the oxidation of a precursor alcohol to the target aldehyde would require a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to avoid over-oxidation. solubilityofthings.com Conversely, if a reduction is needed elsewhere in the molecule, the aldehyde group would likely need to be protected, for example, as an acetal (B89532).

Protecting Groups: To manage reactivity, a protecting group strategy is often employed. imperial.ac.uk

Aldehyde Protection: Aldehydes are commonly protected as acetals or ketals by reacting them with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. This protecting group is stable to a wide range of reagents, including organometallics and hydrides, but can be easily removed by aqueous acid.

Carboxylic Acid Protection: Carboxylic acids are typically protected as esters (e.g., methyl or ethyl esters). These are stable under neutral or acidic conditions but can be cleaved by hydrolysis under basic (saponification) or acidic conditions.

A plausible synthetic route would involve coupling a protected pyridine-2-carboxylic acid (e.g., methyl 5-bromopicolinate) with a protected 3-formylphenylboronic acid (e.g., using an acetal protecting group) via a Suzuki coupling reaction. The final step would then be the deprotection of both the ester and the acetal to reveal the desired product.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. mdpi.com

The synthesis of pyridine derivatives can be made greener through several approaches:

Catalysis: The use of recyclable catalysts, such as pyridine-2-carboxylic acid itself in certain MCRs, improves the sustainability of the process. nih.gov Metal-catalyzed reactions are also moving towards using more abundant and less toxic metals.

Solvent Choice: Performing reactions in greener solvents like water, ethanol, or ionic liquids, or under solvent-free conditions, significantly reduces the environmental footprint. rasayanjournal.co.inmdpi.com For example, the synthesis of 2-amino-4H-chromene derivatives using pyridine-2-carboxylic acid as a catalyst was successfully performed in a water-EtOH mixture. nih.gov This protocol demonstrated excellent green metrics, including a high Atom Economy (99.36%) and a low E-factor (16.68). nih.gov

Energy Efficiency: Microwave-assisted synthesis and mechanochemical methods like ball milling can dramatically reduce reaction times and energy consumption compared to conventional heating. acs.orgrasayanjournal.co.in

Atom Economy: Multicomponent reactions are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. rasayanjournal.co.in

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally sustainable.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner product profiles, and significantly reduced reaction times compared to conventional heating methods. mdpi.comnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like pyridine derivatives. jocpr.comnih.gov The primary mechanism involves the efficient heating of polar molecules through dielectric loss, which depends on the reaction medium's ability to absorb microwave energy. mdpi.com

Research into the synthesis of related structures demonstrates the broad applicability of microwave irradiation. For instance, the synthesis of substituted pyridine-3-carbonitrile (B1148548) derivatives has been achieved by reacting chalcones, 3-aminobut-2-enenitrile, and ammonium acetate in ethanol under microwave irradiation at 130°C for just 30 minutes, resulting in good yields. jocpr.com In another study, novel 2-formimidate-3-carbonitrile derivatives were synthesized in 20 minutes at 150°C with yields between 88-95% using microwave assistance. mdpi.com Similarly, the preparation of substituted anilides of quinoline-2-carboxylic acid was accomplished through a direct one-step reaction of the acid with anilines under microwave irradiation, avoiding the need for expensive and wasteful coupling reagents. nih.gov

The choice of solvent is critical in these protocols, with polar solvents such as DMF, DMSO, ethanol, and acetic acid being preferred for their ability to efficiently absorb microwave energy. mdpi.com The application of sealed reaction vessels allows for temperatures to be reached that are well above the solvent's boiling point, further accelerating reaction rates. mdpi.com This approach has been successfully used for the synthesis of 3-amino-1,2,4-triazoles at 180°C. mdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of Pyridine Analogues and Related Heterocycles
Product TypeReactantsConditionsYieldReference
2,4,6-Trisubstituted Pyridine-3-carbonitrilesChalcones, 3-aminobut-2-enenitrile, Ammonium acetate130°C, 30 min, Ethanol49-90% jocpr.com
Substituted Quinoline-2-carboxanilidesQuinoline-2-carboxylic acid, Substituted anilinesMicrowave irradiation (temp/time not specified)High nih.gov
2-Formimidate-3-carbonitrile derivatives2-Amino-3-carbonitrile precursors, Triethyl orthoformate150°C, 20 min88-95% mdpi.com
Imidazo[1,5-a]pyridinium SaltsImidazo[1,5-a]pyridine derivatives, Iodoethane155°C, 50 min, Acetonitrile41-48% mdpi.com
5-Substituted 3-amino-1,2,4-triazolesCarboxylic acids, Aminoguanidine bicarbonate180°C, (time not specified)High mdpi.com

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can facilitate reactions under mild conditions, often in aqueous media, thereby reducing the environmental impact of chemical processes. scienceopen.com While a direct biocatalytic route to this compound is not prominently documented, the synthesis of its core structure, pyridine-2-carboxylic acid (P2CA), via enzymatic transformation is well-established. rsc.orgrsc.org

The biosynthesis of P2CA involves the enzymatic oxidation of 3-hydroxyanthranilic acid. nih.gov This reaction is catalyzed by 3-hydroxyanthranilic acid oxygenase, an enzyme that demonstrates the potential for biocatalysis in constructing the pyridine ring system. rsc.orgnih.gov Pyridine carboxylic acid derivatives are noted for their versatility as scaffolds in medicinal chemistry, partly due to their ability to engage in specific interactions with biological targets, including enzymes. nih.gov This inherent biological recognition underscores the potential for developing novel enzymatic pathways for the synthesis and functionalization of more complex analogues.

The principles of biocatalysis are centered on high specificity (chemo-, regio-, and stereoselectivity), which can simplify purification processes and reduce waste. The application of enzymes in synthetic routes aligns with the principles of green chemistry by minimizing the use of hazardous reagents and solvents. scienceopen.com

Table 2: Biocatalytic Synthesis of Pyridine-2-carboxylic acid
ProductSubstrateEnzymeReaction TypeReference
Pyridine-2-carboxylic acid (P2CA)3-Hydroxyanthranilic acid3-Hydroxyanthranilic acid oxygenaseEnzymatic Oxidation rsc.orgnih.gov

Sustainable Solvent Systems

The selection of a solvent is a critical factor in the environmental footprint of a synthetic process, as solvents often constitute the largest portion of material used. scienceopen.com Green chemistry principles advocate for the reduction or replacement of volatile organic compounds (VOCs) with more sustainable alternatives. rasayanjournal.co.in In the synthesis of pyridine carboxylic acid analogues, a shift towards greener solvent systems is evident.

Water and alcohol-water mixtures are highly desirable green solvents. A notable example is the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, which utilizes pyridine-2-carboxylic acid as a recyclable catalyst in a 1:1 water-ethanol mixture. rsc.org This process boasts excellent green metrics, including a high Atom Economy and a low E-factor, demonstrating the viability of aqueous systems. rsc.org The use of P2CA itself as a bioproduct-derived catalyst further enhances the sustainability of the protocol. rsc.orgrsc.org

Beyond aqueous systems, research is exploring novel bio-based solvents. For instance, 2,2,5,5-tetramethyloxolane (TMO) has been identified as a safer, renewable replacement for solvents like toluene and THF. mdpi.com A patent for the synthesis of a related compound, 5-formyl-pyridine-2,3-dicarboxylic acid ester, discloses the use of polar aprotic solvents, including methyl tert-butyl ether (MTBE), which is considered a greener alternative to other ethers like diethyl ether or THF. google.com The ideal green reaction may be one conducted without any solvent, and such solvent-free or mechanochemical approaches are gaining traction as they minimize waste and simplify product isolation. mdpi.comrasayanjournal.co.in

Table 3: Comparison of Solvent Systems in Syntheses of Pyridine Analogues
Solvent SystemExample ApplicationSustainability AttributesReference
Water-Ethanol (1:1)Synthesis of 4H-chromene derivativesRenewable, low toxicity, biodegradable, high green metrics (low E-factor). rsc.org
EthanolMicrowave synthesis of pyridine-3-carbonitrilesBio-derived, biodegradable, relatively low toxicity. jocpr.com
Methyl tert-butyl ether (MTBE)Synthesis of a 5-formyl-pyridine-2,3-dicarboxylic acid esterConsidered a greener alternative to THF and diethyl ether; less prone to peroxide formation. google.com
Solvent-FreeSynthesis of indolizines and 2-amino-5-aryl thiazolesEliminates solvent waste, simplifies workup, reduces environmental impact. mdpi.comrjpbcs.com
2,2,5,5-tetramethyloxolane (TMO)Proposed as a replacement for toluene, THFBio-based, safer alternative to conventional hydrocarbon solvents. mdpi.com

Reactivity Profiles and Derivatization Strategies of 5 3 Formylphenyl Pyridine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a versatile handle for various derivatization strategies, including esterification, amidation, conversion to acid halides, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a common transformation to modify the compound's solubility, stability, and biological activity. This can be achieved through several established methods.

One general and effective method for the esterification of pyridine carboxylic acids involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in the presence of an alcohol. A cyclic process has been described for the manufacture of pyridine esters where the strong acid salt of the pyridine carboxylic acid ester acts as the catalyst for subsequent reactions. google.com This approach allows for efficient conversion and catalyst recycling. google.com

Alternatively, milder conditions can be employed using coupling agents. For instance, triphenylphosphine (B44618) dibromide has been demonstrated to facilitate the one-pot esterification of carboxylic acids, including nicotinic acid, with alcohols in the presence of a base. unc.edu This method generally proceeds with high yields and can be advantageous when dealing with sensitive substrates. unc.edu

Reagent/CatalystAlcoholConditionsProduct
Strong Acid (e.g., H₂SO₄)R-OHReflux5-(3-Formylphenyl)pyridine-2-carboxylate ester
Triphenylphosphine dibromide / BaseR-OHRoom temperature or reflux5-(3-Formylphenyl)pyridine-2-carboxylate ester

Amidation Reactions and Formation of Pyridine-2-carboxylic acid Amides

The formation of amides from the carboxylic acid moiety introduces a key structural motif found in many biologically active molecules. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

A common strategy involves the use of coupling agents to facilitate amide bond formation under mild conditions. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven effective for the chemoselective amidation of both aliphatic and aromatic carboxylic acids. lookchemmall.com An organophosphorus-catalyzed three-component condensation of a carboxylic acid, an amine, and a pyridine N-oxide represents another modern approach to generate 2-amidopyridines. nih.gov

The general reaction pathway involves the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. The choice of coupling agent and reaction conditions can be tailored to the specific amine and the presence of other functional groups in the molecule.

Activating AgentAmineConditionsProduct
Coupling agents (e.g., phosphonium (B103445) salts)R₁R₂NHMild, basic conditionsN,N-disubstituted-5-(3-formylphenyl)pyridine-2-carboxamide
Organophosphorus catalyst / Oxidant / ReductantRNH₂Auto-tandem catalytic cascadeN-substituted-5-(3-formylphenyl)pyridine-2-carboxamide

Conversion to Acid Halides

The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, which serves as a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Standard halogenating agents are effective for this transformation. The use of oxalyl chloride or thionyl chloride is a well-established method for the preparation of acyl chlorides from carboxylic acids. For example, the synthesis of various pyridine-2,6-dicarboxamides commences with the conversion of the corresponding dicarboxylic acid to the diacyl chloride using oxalyl chloride. nih.gov Similarly, treatment of carboxylic acids with triphenylphosphine dibromide in an aprotic solvent can also yield the corresponding acid halide. unc.edu These reactive intermediates are typically used in situ for subsequent reactions.

ReagentSolventProduct
Oxalyl ChlorideAnhydrous, non-protic (e.g., CH₂Cl₂)5-(3-Formylphenyl)pyridine-2-carbonyl chloride
Thionyl ChlorideAnhydrous, non-protic (e.g., Toluene)5-(3-Formylphenyl)pyridine-2-carbonyl chloride
Triphenylphosphine DibromideAprotic5-(3-Formylphenyl)pyridine-2-carbonyl bromide

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation can be a key step in the synthesis of substituted pyridines. The ease of decarboxylation of pyridine-2-carboxylic acids is influenced by the reaction conditions and the nature of other substituents on the pyridine ring.

Studies on the decarboxylation of various pyridine-2-carboxylic acids have revealed different potential mechanisms. In aqueous solutions, decarboxylation can proceed through the isoelectric species (zwitterion) or the anion. cdnsciencepub.com The mechanism is believed to involve the formation of a 2-pyridyl carbanion or an ylide intermediate. cdnsciencepub.com The rate of decarboxylation is significantly influenced by the electron-withdrawing or -donating nature of substituents on the pyridine ring. For instance, electron-withdrawing groups at the 5-position have been shown to lower the activation energy for decarboxylation. In some cases, decarboxylation can be achieved by heating in a suitable solvent, sometimes in the presence of a catalyst like potassium carbonate. nih.gov

Reactions at the Formyl Group

The aldehyde functionality on the phenyl ring provides a second site for chemical modification, allowing for further diversification of the molecular scaffold.

Oxidation to Carboxylic Acid

The formyl group can be oxidized to a carboxylic acid, transforming the parent molecule into a dicarboxylic acid derivative. This oxidation is a common transformation for aldehydes and can be achieved using a variety of oxidizing agents.

Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for the oxidation of aldehydes to carboxylic acids. The choice of oxidant and reaction conditions must be carefully considered to avoid potential side reactions, such as oxidation of the pyridine ring, although the pyridine ring is generally resistant to oxidation under these conditions. The successful oxidation of quinoline (B57606) to pyridine-2,3-dicarboxylic acid using oxidants like chlorate (B79027) salts or hydrogen peroxide demonstrates the feasibility of oxidizing substituents on rings attached to a pyridine nucleus. google.comgoogle.com

Oxidizing AgentConditionsProduct
Potassium Permanganate (KMnO₄)Basic or acidic5-(3-Carboxyphenyl)pyridine-2-carboxylic acid
Chromic Acid (H₂CrO₄)Acidic5-(3-Carboxyphenyl)pyridine-2-carboxylic acid
Sodium Chlorate (NaClO₃) / AcidAcidic5-(3-Carboxyphenyl)pyridine-2-carboxylic acid

Nucleophilic Addition Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig)

The electrophilic carbon of the formyl group is a prime target for nucleophilic attack, enabling various carbon-carbon bond-forming reactions.

Aldol Condensation : This reaction involves the reaction of the aldehyde with an enolate ion (derived from another aldehyde or a ketone). While specific examples for 5-(3-Formylphenyl)pyridine-2-carboxylic acid are not prevalent in the literature, the formyl group is expected to undergo base- or acid-catalyzed aldol condensation with suitable carbonyl compounds to form β-hydroxy aldehydes or ketones, which can then dehydrate to α,β-unsaturated carbonyl compounds.

Knoevenagel Condensation : This is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound, such as malonic acid, malononitrile, or ethyl cyanoacetate. wikipedia.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. chemrj.org The reaction of this compound with an active methylene compound (e.g., CH₂(Z)Z', where Z and Z' are electron-withdrawing groups) would yield a substituted alkene derivative. This reaction is advantageous as it often proceeds under mild conditions and produces water as the only byproduct. bas.bg

Wittig Reaction : The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. libretexts.org The reaction involves a phosphonium ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.comlibretexts.org The formyl group of this compound can react with a variety of Wittig reagents (Ph₃P=CHR) to produce derivatives containing a C=C double bond, effectively replacing the C=O bond. wikipedia.org The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the 'R' group on the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Schiff Base Formation

The formyl group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. derpharmachemica.com This reaction is a cornerstone of coordination chemistry and is also used in the synthesis of various biologically active compounds. The reaction of this compound with a primary amine (R-NH₂) typically proceeds with gentle heating in a suitable solvent like ethanol (B145695), sometimes with the addition of a few drops of an acid catalyst like glacial acetic acid. derpharmachemica.com The resulting Schiff base incorporates the R-group from the primary amine and possesses the characteristic azomethine (-C=N-) linkage. Pyridinecarboxaldehydes are known precursors for forming stable Schiff base complexes with various metal ions. jocpr.comnih.gov

Table 2: Nucleophilic Addition and Condensation Reactions
Reaction TypeReactantGeneral Product Structure
Knoevenagel CondensationActive methylene compound (e.g., Malononitrile)Derivative with a C=C(CN)₂ moiety
Wittig ReactionPhosphonium ylide (Ph₃P=CHR)Alkene derivative where C=O is replaced by C=CHR
Schiff Base FormationPrimary amine (R-NH₂)Imine derivative with a C=N-R moiety

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, leading to reactions such as N-oxidation and quaternization. However, the presence of the electron-withdrawing carboxylic acid group at the C-2 position reduces the electron density on the nitrogen, making it less basic and less nucleophilic than pyridine itself.

The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation is typically carried out using strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. wikipedia.orgarkat-usa.org The formation of the N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, which significantly alters the electronic properties of the pyridine ring. Electron-withdrawing substituents on the pyridine ring generally decrease the rate of N-oxidation. researchgate.net Despite the deactivating effect of the substituents on this compound, N-oxidation is still a feasible transformation that can be used to modify the molecule's reactivity for subsequent reactions. arkat-usa.org

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a positively charged quaternary pyridinium (B92312) salt. nih.gov This is an Sₙ2 reaction where the nitrogen atom acts as the nucleophile. The rate of this reaction is also influenced by the electronic nature of the substituents on the pyridine ring. The electron-withdrawing groups in this compound will slow down the rate of quaternization compared to unsubstituted pyridine. Nevertheless, the reaction can typically be driven to completion with reactive alkylating agents and by heating.

Electrophilic and Nucleophilic Aromatic Substitutions on Pyridine and Phenyl Rings

On the Pyridine Ring : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution than benzene. wikipedia.org This deactivation is further intensified in this compound by the presence of two strong electron-withdrawing groups (the carboxylic acid and the formylphenyl moiety). Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen would be protonated, adding a positive charge to the ring and making it even more resistant to attack by electrophiles. wikipedia.orgrsc.org Therefore, electrophilic aromatic substitution on the pyridine ring of this molecule is expected to be extremely difficult.

On the Phenyl Ring : The phenyl ring is substituted with two deactivating, meta-directing groups relative to their positions on the ring: the formyl group and the (pyridine-2-carboxylic acid) group. Both groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene. Any EAS reaction would be directed to the positions meta to both substituents.

On the Pyridine Ring : In contrast to its inertness towards EAS, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution, particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen. stackexchange.com The nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org For an SNAr reaction to occur, a good leaving group, such as a halide, must be present at one of these activated positions. In a hypothetical derivative of this compound containing a leaving group at the C-4 or C-6 position, displacement by a strong nucleophile would be a feasible reaction, further facilitated by the electron-withdrawing substituents. youtube.com

On the Phenyl Ring : Nucleophilic aromatic substitution on a phenyl ring generally requires the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group. libretexts.orglibretexts.org In the context of this compound, the formyl group is an activating group for SNAr. If a derivative contained a leaving group (e.g., a halogen) at a position ortho or para to the formyl group, it could potentially be displaced by a strong nucleophile.

Functionalization for Supramolecular and Polymeric Architectures

The unique structural characteristics of this compound, featuring a rigid backbone and distinct coordination sites in the form of a pyridine nitrogen atom and two carboxylic acid groups, make it a versatile building block for the construction of diverse supramolecular and polymeric architectures. researchgate.net The strategic placement of these functional groups allows for the formation of a variety of coordination compounds with dimensions ranging from zero-dimensional (0D) mononuclear structures to complex three-dimensional (3D) frameworks. researchgate.net

Under solvothermal conditions, this compound (referred to as H₂cppca in some literature) has been successfully reacted with various metal salts to yield a series of coordination compounds. researchgate.net These reactions demonstrate the compound's ability to act as a ligand, coordinating with metal ions to create extended networks. The structural diversity of the resulting materials is influenced by the choice of the metal center and the specific reaction conditions. researchgate.net

A systematic study has led to the synthesis and characterization of six new coordination compounds, showcasing the rich structural chemistry of this ligand. researchgate.net These compounds include mononuclear complexes with Nickel(II) and Cobalt(II), one-dimensional (1D) chains with Cadmium(II), a two-dimensional (2D) network with Copper(II), and a complex three-dimensional (3D) structure with Manganese(II). researchgate.net

The fluorescent properties of the cadmium-based coordination polymers have been investigated, indicating potential applications as fluorescent probes. researchgate.net Specifically, these materials have shown high sensitivity for the detection of acetone (B3395972) molecules. researchgate.net Furthermore, variable-temperature magnetic susceptibility measurements on the nickel, cobalt, copper, and manganese-containing compounds suggest weak antiferromagnetic interactions between the metal centers. researchgate.net

The following table summarizes the key structural features of the coordination polymers synthesized from this compound.

Compound NumberChemical FormulaMetal IonDimensionalityStructural Description
1 [Ni(cppca)(H₂O)₄]·2H₂ONi(II)0DMononuclear, 3D supramolecular network via hydrogen bonds. researchgate.net
2 [Co(cppca)(H₂O)₄]·2H₂OCo(II)0DMononuclear, 3D supramolecular network via hydrogen bonds. researchgate.net
3 {Cd₂(cppca)₂(H₂O)₅}nCd(II)1DOne-dimensional chain. researchgate.net
4 {[Cd₃(cppca)₂(H₂P₂O₇)(H₂O)₆]·2H₂O}nCd(II)1DOne-dimensional chain. researchgate.net
5 {Cu(Hcppca)₂}nCu(II)2DTwo-dimensional network. researchgate.net
6 {[Mn₇(cppca)₆(Hcppca)₂(H₂O)₁₀]·2H₂O}nMn(II)3DThree-dimensional framework with a (3,4,5)-connected topology. researchgate.net

Coordination Chemistry and Supramolecular Architectures Utilizing 5 3 Formylphenyl Pyridine 2 Carboxylic Acid

Ligand Design Principles Incorporating Pyridine-2-Carboxylic Acid and Formylphenyl Moieties

The design of 5-(3-Formylphenyl)pyridine-2-carboxylic acid as a ligand is predicated on the strategic combination of two key functional groups: the pyridine-2-carboxylic acid moiety and the formylphenyl group. This design allows for predictable primary chelation while introducing secondary coordination sites and the potential for post-synthetic modification, crucial for creating functional materials.

Chelation Modes of Pyridine (B92270) Carboxylates

Pyridine-carboxylic acid derivatives are widely utilized in coordination chemistry due to their versatile binding capabilities. researchgate.net The pyridine-2-carboxylate group, also known as picolinate (B1231196), is a powerful chelating agent. It typically coordinates to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. nih.gov This N,O-bidentate chelation forms a highly stable five-membered ring with the metal center. researchgate.net This mode of binding is a dominant feature in the formation of metal complexes and is a reliable structural motif for designing larger, more complex architectures. researchgate.net

Beyond simple chelation, the carboxylate group can exhibit other coordination modes, including acting as a monodentate ligand or as a bridging ligand between two or more metal centers. This bridging can occur in various fashions (e.g., syn-syn, syn-anti), leading to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com

Role of the Formyl Group in Coordination

The formyl group (–CHO) attached to the phenyl ring introduces another layer of functionality to the ligand. While the formyl group's carbonyl oxygen is a weaker electron donor than a deprotonated carboxylate oxygen, it can still participate in coordination with metal ions, particularly with harder metal centers. nih.gov This interaction can stabilize a specific structure or act as a secondary binding site.

Metal Complex Formation and Structural Analysis

While extensive research on this compound is still developing, the coordination behavior can be effectively modeled by examining a closely related ligand, 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid (H₂cppca) . This analogue, where the formyl group is replaced by a carboxyl group, has been used to synthesize a range of transition metal complexes, offering critical insights into the expected structural chemistry. researchgate.netglobethesis.com

Synthesis and Characterization of Transition Metal Complexes

A series of coordination compounds using the analogue ligand H₂cppca have been successfully synthesized with various transition metals, including Ni(II), Co(II), Cd(II), Cu(II), and Mn(II). researchgate.net The typical method for synthesis involves solvothermal reactions, where the metal salt and the ligand are heated in a solvent system under pressure. researchgate.net This technique facilitates the crystallization of the resulting metal-organic frameworks.

These complexes have been thoroughly characterized using a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers by observing shifts in the characteristic carbonyl stretching frequencies. researchgate.net

Elemental Analysis: To verify the chemical formula and stoichiometry of the synthesized complexes. researchgate.net

Thermal Analysis (TGA): To assess the thermal stability of the frameworks and identify the loss of solvent molecules or ligand decomposition at elevated temperatures. researchgate.net

Coordination Geometries and Ligand Field Theory

The interaction between the H₂cppca ligand and various d-block metal ions results in a rich diversity of structural forms, from simple mononuclear units to complex three-dimensional polymers. researchgate.netglobethesis.com

Mononuclear Complexes (0D): With Ni(II) and Co(II), the H₂cppca ligand forms discrete, isostructural mononuclear complexes, [M(cppca)(H₂O)₄]·2H₂O. In these structures, the metal ion is in a distorted octahedral geometry. The ligand acts as a bidentate N,O-chelator, with the remaining coordination sites occupied by water molecules. These individual units are then linked into a 3D supramolecular network via hydrogen bonds. researchgate.netglobethesis.com

Coordination Polymers (1D, 2D, 3D): With other metals like Cd(II), Cu(II), and Mn(II), the ligand utilizes its second carboxylate group to bridge metal centers, leading to the formation of extended coordination polymers of varying dimensionality. researchgate.net For example, a 1D chain was observed with Cd(II), a 2D layered structure with Cu(II), and a complex 3D framework with Mn(II). researchgate.net

According to Ligand Field Theory , the coordination geometry and the electronic properties of these complexes are dictated by the interaction between the metal's d-orbitals and the ligand's donor atoms (nitrogen and oxygen). The distorted octahedral geometry observed for Ni²⁺ (a d⁸ ion) and Co²⁺ (a d⁷ ion) is a common, stable arrangement for these ions in the presence of N,O-donor ligands. The specific geometry adopted by each metal ion maximizes the ligand field stabilization energy.

X-ray Crystallographic Studies of Coordination Complexes

Single-crystal X-ray diffraction has provided definitive structural information for the complexes formed with the analogue ligand, 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid (H₂cppca). researchgate.net

In the mononuclear Ni(II) and Co(II) complexes, the ligand coordinates solely through the pyridine nitrogen and the adjacent carboxylate oxygen, as predicted. The second carboxylate group on the phenyl ring does not coordinate to the metal but engages in hydrogen bonding, which helps to stabilize the crystal packing. researchgate.net

In the higher-dimensional structures, the ligand displays more complex coordination modes. For the 2D copper complex, {Cu(Hcppca)₂}n, the ligand is only partially deprotonated and acts as a bridging unit. researchgate.net The manganese complex, {[Mn₇(cppca)₆(Hcppca)₂(H₂O)₁₀]·2H₂O}n, exhibits the most intricate structure, featuring a 3D framework with an unprecedented (3,4,5)-connected topology, showcasing the ligand's ability to generate novel and complex architectures. researchgate.net

The crystallographic data for several of these complexes are summarized in the table below.

CompoundFormulaCrystal SystemSpace GroupKey Structural Feature
1 (Ni-cppca)C₁₄H₁₇NNiO₈TriclinicP-10D Mononuclear structure, forms 3D supramolecular network via H-bonds.
2 (Co-cppca)C₁₄H₁₇CoNO₈TriclinicP-10D Mononuclear structure, isostructural with compound 1.
3 (Cd-cppca)C₂₈H₂₈Cd₂N₂O₁₇TriclinicP-11D chain structure.
5 (Cu-cppca)C₂₈H₁₈CuN₂O₈MonoclinicC2/c2D layered structure.
6 (Mn-cppca)C₁₁₂H₉₂Mn₇N₈O₄₂TriclinicP-13D framework with unprecedented (3,4,5)-connected topology.
Data derived from Song, J.-F., et al. (2017). researchgate.net

Based on a comprehensive search of available scientific literature, there are no specific research articles detailing the use of "this compound" in the construction of Metal-Organic Frameworks (MOFs) or providing detailed analysis of its supramolecular and coordination chemistry as per the requested outline. The required experimental data for this specific compound, such as crystal structures of its coordination polymers or detailed studies on its role in pore engineering, hydrogen bonding networks, and pi-stacking interactions within solid-state architectures, are not present in the accessible scientific databases.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on "this compound" while strictly adhering to the provided detailed outline. Writing such an article would require speculative information extrapolated from related but distinct compounds, which would not meet the standards of scientific accuracy.

Supramolecular Assembly and Non-Covalent Interactions

Other Intermolecular Forces (e.g., Halogen Bonding, Dispersion Interactions)nih.gov

A comprehensive review of available scientific literature did not yield specific studies detailing the role of halogen bonding or providing a quantitative analysis of dispersion interactions in the supramolecular structures involving this compound. Research on this specific ligand has predominantly focused on its coordination with metal ions and the resulting network topologies, with an emphasis on hydrogen bonding and π-π stacking interactions.

However, without experimental data from crystal structures or computational modeling specific to this compound, any detailed discussion on halogen bonding and dispersion interactions would be speculative. Further research, including single-crystal X-ray diffraction studies of the ligand and its halogenated derivatives or co-crystals, as well as high-level computational analysis, would be necessary to elucidate the specific nature and energetic contributions of these other intermolecular forces in its supramolecular architectures.

Due to the absence of specific research findings on this topic for the requested compound, no data tables can be generated.

Advanced Computational and Theoretical Investigations of 5 3 Formylphenyl Pyridine 2 Carboxylic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. A key application of DFT is geometry optimization, where the algorithm seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties.

No published studies were found that report the optimized molecular geometry, including specific bond lengths and angles, for 5-(3-Formylphenyl)pyridine-2-carboxylic acid using DFT methods.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is widely employed to predict and interpret ultraviolet-visible (UV-Vis) absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. These theoretical spectra are invaluable for understanding the electronic behavior of a molecule and for correlating its structure with its optical properties.

Specific TD-DFT calculations, including predicted absorption wavelengths and oscillator strengths for the electronic spectra of this compound, are not available in the current scientific literature.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.

A detailed Frontier Molecular Orbital analysis, including the energy levels of the HOMO and LUMO and visualizations of their electron density distributions for this compound, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. MEP maps are highly useful for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

There are no published MEP maps available for this compound to identify its specific electron-rich and electron-poor regions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides insights into charge transfer interactions, donor-acceptor relationships, and hyperconjugative effects within the molecule. By quantifying the stabilization energies associated with these interactions, NBO analysis helps to explain the molecule's stability, structure, and reactivity in chemically intuitive terms.

Specific NBO analysis data, such as stabilization energies from donor-acceptor interactions for this compound, could not be located in published research.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is dictated by a complex network of non-covalent interactions. These forces, though weaker than covalent bonds, are crucial in determining the crystal packing, stability, and physicochemical properties of a material. Computational analysis provides a quantitative and visual understanding of these interactions.

The surface is typically mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. The d_norm value is based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms.

Negative d_norm values (red regions): Indicate contacts shorter than the sum of van der Waals radii, representing close intermolecular interactions such as hydrogen bonds.

Zero d_norm values (white regions): Represent contacts approximately equal to the van der Waals radii.

Positive d_norm values (blue regions): Indicate contacts longer than the van der Waals radii.

For this compound, one would expect prominent red spots on the d_norm surface corresponding to O–H···N or O–H···O hydrogen bonds involving the carboxylic acid and pyridine (B92270) nitrogen, as well as weaker C–H···O interactions involving the formyl group.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyridine Carboxylic Acid Derivative

Interaction TypeContribution (%)Description
H···H40 - 50%Represents van der Waals forces and is often the largest contributor due to the abundance of hydrogen atoms on the molecular surface nih.gov.
O···H / H···O20 - 30%Quantifies hydrogen bonding (e.g., from carboxylic acid dimers) and other close C-H···O contacts nih.gov.
C···H / H···C15 - 25%Indicates C-H···π interactions and general van der Waals contacts involving carbon and hydrogen atoms nih.gov.
N···H / H···N5 - 10%Highlights interactions involving the pyridine nitrogen, often indicative of hydrogen bonds.
C···C< 5%Suggests the presence of π-π stacking interactions between aromatic rings.
Other< 5%Includes minor contributions from contacts like O···N, O···O, etc.

The Reduced Density Gradient (RDG) is a computational tool derived from Density Functional Theory (DFT) that is exceptionally useful for identifying and visualizing non-covalent interactions (NCIs) in real space protheragen.aijussieu.fr. The RDG is a function of the electron density (ρ) and its first derivative. In regions of low electron density and a low density gradient, which are characteristic of non-covalent interactions, the RDG value approaches zero jussieu.fr.

By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished and visualized as 3D isosurfaces:

Strong, attractive interactions (hydrogen bonds): Appear as blue-colored isosurfaces, characterized by low RDG and a large negative value for sign(λ₂)ρ.

Weak, attractive interactions (van der Waals forces): Appear as green-colored isosurfaces, with low RDG and sign(λ₂)ρ values close to zero.

Strong, repulsive interactions (steric clashes): Appear as red-colored isosurfaces, corresponding to low RDG and large positive values for sign(λ₂)ρ.

For this compound, RDG analysis would likely reveal a large blue disc-like surface between two molecules, indicating the strong hydrogen bonding of a carboxylic acid dimer. Green surfaces would be expected between the phenyl and pyridine rings, illustrating π-π stacking, while red areas might appear where steric hindrance occurs.

The Electron Localization Function (ELF) is another powerful tool that maps the localization of electrons in a molecule, providing a clear picture of chemical bonding that aligns with Lewis theory benthamdirect.comjussieu.fr. ELF values range from 0 to 1. High ELF values (approaching 1) are found in regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores researchgate.net. The topological analysis of the ELF field partitions the molecular space into basins, each having a clear chemical meaning (e.g., a C-H bond basin, a lone pair basin). For aromatic systems, ELF analysis can distinguish between sigma and pi contributions to aromaticity and visualize the delocalized nature of the π-electron system benthamdirect.comuchile.cl.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure amercrystalassn.orgwikipedia.org. The analysis focuses on the critical points of the electron density, where the gradient of the density is zero. A Bond Critical Point (BCP) is a point of minimum density along the path between two nuclei (the bond path) but a maximum in the two perpendicular directions.

The properties of the electron density at the BCP provide profound insight into the nature of the chemical bond. Key indicators include the value of the electron density itself (ρ_bcp) and its Laplacian (∇²ρ_bcp). The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ_bcp < 0) or depleted (∇²ρ_bcp > 0). This allows for the classification of chemical interactions.

Table 2: QTAIM Criteria for Classifying Chemical Interactions at the Bond Critical Point (BCP)

Interaction TypeSign of Laplacian (∇²ρ_bcp)Description
Shared-Shell (Covalent Bonds)Negative (∇²ρ_bcp < 0)Characterized by a significant accumulation of electron density between the nuclei. The electron density (ρ_bcp) is high.
Closed-Shell (Ionic Bonds, H-Bonds, van der Waals)Positive (∇²ρ_bcp > 0)Characterized by a depletion of electron density at the BCP. The electron density (ρ_bcp) is typically low.

For this compound, QTAIM analysis would be used to characterize every bond. The C-C and C-N bonds within the aromatic rings would show negative Laplacian values, confirming their covalent nature. The crucial O–H···N or O–H···O hydrogen bonds that mediate intermolecular recognition would be identified by a bond path between the atoms and a BCP with a positive Laplacian and low electron density, confirming their closed-shell, electrostatic character.

Theoretical Reactivity and Reaction Mechanism Studies

Computational chemistry is not only descriptive but also predictive. By analyzing the electronic structure of a molecule, it is possible to predict its reactivity and explore the pathways of potential chemical reactions.

Fukui functions, a concept rooted in conceptual DFT, are powerful descriptors for predicting the most reactive sites in a molecule wikipedia.org. The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes wikipedia.org. By condensing the values of the Fukui function to individual atomic sites, one can rank the atoms in terms of their susceptibility to different types of chemical attack researchgate.netnih.gov.

There are three primary types of condensed Fukui functions:

f_k^+: For nucleophilic attack (reaction with an electron donor). This function identifies the most electrophilic sites, where the molecule is most likely to accept an electron. The highest f_k^+ value points to the most probable site of attack.

f_k^-: For electrophilic attack (reaction with an electron acceptor). This identifies the most nucleophilic sites, where the molecule is most likely to donate an electron.

f_k^0: For radical attack. This identifies the sites most susceptible to attack by a radical species.

For this compound, the formyl carbon is expected to have a high f_k^+ value, marking it as a primary site for nucleophilic addition. The aromatic rings, particularly the carbons ortho and para to activating groups, would likely show high f_k^- values, indicating them as probable sites for electrophilic substitution.

Table 3: Predicted Reactive Sites in this compound using Fukui Functions

Type of AttackPredicted Reactive Site(s)Rationale
Nucleophilic (f_k^+) Formyl CarbonThe carbonyl carbon is highly electron-deficient due to the electronegativity of the oxygen atom, making it a strong electrophile.
Electrophilic (f_k^-) Carbons ortho/para to the carboxylic acid on the pyridine ring; Carbons ortho/para to the formyl group on the phenyl ring.These positions are electronically enriched due to the directing effects of the functional groups, making them nucleophilic.
Radical (f_k^0) Formyl Hydrogen, Positions with high spin densityThe reactivity towards radicals is often more complex, but the aldehydic C-H bond is a potential site for hydrogen abstraction.

To understand the mechanism of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. Computationally, a transition state is located on the potential energy surface as a first-order saddle point. This means it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other degrees of freedom.

A key feature of a computationally verified transition state is the presence of exactly one imaginary vibrational frequency. The eigenvector corresponding to this imaginary frequency represents the atomic motion that leads the molecule from the reactant state, through the transition state, and toward the product state. The energy difference between the reactants and the transition state defines the activation energy barrier (E_a), a critical parameter that governs the reaction rate. For this compound, TS calculations could be used to study reactions such as the oxidation of the aldehyde to a carboxylic acid or nucleophilic addition to the carbonyl group, providing a detailed mechanistic understanding of its chemical transformations.

Solvation Effects and Molecular Dynamics Simulations

The local environment, particularly the solvent, can significantly influence the conformation, reactivity, and electronic properties of a molecule like this compound. Computational methods provide a powerful lens through which to examine these intricate solute-solvent interactions at a molecular level.

Solvation Models:

Two primary classes of solvation models are typically employed:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the bulk electrostatic effects of the solvent on the solute's properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, this method is computationally more demanding.

Molecular Dynamics (MD) Simulations:

To understand the dynamic behavior of this compound in a solvent, molecular dynamics (MD) simulations are invaluable. mdpi.com In an MD simulation, the motion of the solute and solvent molecules is simulated over time by solving Newton's equations of motion. This provides insights into:

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

Solvation Shell Structure: The arrangement of solvent molecules around the solute.

Transport Properties: Diffusion coefficients and rotational correlation times.

Free Energy Landscapes: The relative energies of different conformations and solvated states.

For a molecule with both a carboxylic acid and a formyl group, MD simulations could elucidate the competition for hydrogen bonding with protic solvents like water or alcohols at these two functional sites. The simulations would also reveal how the phenyl and pyridine rings orient themselves in different solvent environments.

A hypothetical MD simulation setup for this compound in an aqueous environment is detailed in the table below.

Simulation ParameterExample Value/Method
Force Field GROMOS, AMBER, or CHARMM
Solvent Model TIP3P, SPC/E (for water)
System Size One solute molecule in a cubic box of ~3000 water molecules
Ensemble NPT (isothermal-isobaric)
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 ns or longer
Analysis RMSD, RMSF, radial distribution functions, hydrogen bonds

Prediction of Spectroscopic Properties (IR, NMR)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the spectroscopic properties of molecules with a high degree of accuracy. mdpi.com These theoretical predictions are crucial for interpreting experimental spectra and for understanding the relationship between molecular structure and spectroscopic signatures.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are typically calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. The calculated frequencies correspond to the vibrational modes of the molecule, and their intensities are related to the change in the dipole moment during the vibration.

For this compound, DFT calculations would predict characteristic vibrational frequencies for its functional groups. A hypothetical table of predicted IR frequencies is presented below.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Vibrational Mode
Carboxylic Acid O-H~3500Stretching
Aromatic C-H~3100-3000Stretching
Aldehyde C-H~2850, ~2750Stretching (Fermi resonance doublet)
Carboxylic Acid C=O~1750Stretching
Aldehyde C=O~1700Stretching
Aromatic C=C and C=N~1600-1450Ring Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Theoretical NMR predictions for this compound would be instrumental in assigning the signals in an experimental spectrum, especially for the closely spaced aromatic protons. The table below illustrates the kind of data that would be generated.

Atom TypePredicted Chemical Shift (ppm)
Carboxylic Acid Proton (¹H)12-13
Aldehyde Proton (¹H)9-10
Pyridine and Phenyl Protons (¹H)7-9
Carboxylic Carbon (¹³C)165-175
Aldehyde Carbon (¹³C)190-200
Pyridine and Phenyl Carbons (¹³C)120-150

It is important to note that the accuracy of these theoretical predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, which can be modeled using the methods described in the previous section.

Catalytic Functions and Mechanistic Insights of 5 3 Formylphenyl Pyridine 2 Carboxylic Acid and Its Derivatives

Organocatalysis Mediated by Pyridine-2-carboxylic Acid Moieties

The pyridine-2-carboxylic acid (picolinic acid) framework, a core component of 5-(3-Formylphenyl)pyridine-2-carboxylic acid, is a versatile scaffold in organocatalysis. Its catalytic activity stems from the bifunctional nature of the molecule, possessing both a Brønsted acid (carboxylic acid group) and a Lewis base (pyridine nitrogen) site. This dual functionality allows it to activate substrates in multiple ways, facilitating a variety of organic transformations.

Role in Multicomponent Reactions

Pyridine-2-carboxylic acid has demonstrated significant efficacy as a catalyst in multicomponent reactions (MCRs), which are powerful tools in synthetic chemistry for the construction of complex molecules in a single step. These reactions are highly atom-economical and environmentally benign.

One notable application is in the synthesis of pyrazolo[3,4-b]quinolinones from the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. In this context, pyridine-2-carboxylic acid acts as a green and efficient catalyst, affording excellent yields (84–98%) of the desired products. researchgate.netnih.govresearchgate.net The reaction proceeds rapidly, often within minutes, under mild conditions. The efficiency of this transformation is highlighted by the fact that it can be carried out in environmentally friendly solvents like ethanol (B145695).

The electronic nature of the substituents on the aromatic aldehyde reactant has been shown to influence the reaction rate. Aldehydes bearing electron-donating groups tend to react faster, suggesting the formation of a carbocation intermediate that is stabilized by these groups. nih.gov This observation provides valuable insight into the reaction mechanism.

Table 1: Efficacy of Pyridine-2-carboxylic Acid in the Synthesis of Pyrazolo[3,4-b]quinolinones
Aldehyde ReactantReaction Time (min)Yield (%)
2,5-dimethoxy benzaldehyde (B42025)2High
4-nitro benzaldehyde10Good

Acidic Activation Mechanisms

The catalytic activity of the pyridine-2-carboxylic acid moiety in these reactions is attributed to its ability to act as a bifunctional catalyst. A plausible mechanism involves an initial Knoevenagel condensation between the aldehyde and the 1,3-dione, facilitated by the dual acidic and basic nature of the catalyst. mdpi.com

The carboxylic acid group can activate the aldehyde carbonyl group by protonation, making it more electrophilic and susceptible to nucleophilic attack by the enol form of the 1,3-dione. Simultaneously, the pyridine (B92270) nitrogen can act as a base, facilitating the enolization of the dione. The reaction then proceeds through the formation of a carbocation intermediate, which is consistent with the observed electronic effects of the aldehyde substituents. nih.gov The subsequent steps involve Michael addition of the aminopyrazole and cyclization to afford the final product.

Role in Organometallic Catalysis

The pyridine-2-carboxylic acid scaffold is not only a potent organocatalyst but also a versatile ligand in organometallic chemistry. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a variety of metal centers. The specific subject of this article, this compound, with its additional formyl group, offers further possibilities for coordination or post-synthetic modification.

Ligand Design for Metal-Catalyzed Transformations

Derivatives of pyridine-2-carboxylic acid are crucial in the design of ligands for a range of metal-catalyzed reactions. The substituents on the pyridine ring and the carboxylic acid group can be systematically varied to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability.

An interesting aspect of ligand design involving this moiety is the in situ formation of the active catalyst. It has been observed in manganese-based oxidation catalysis that more complex pyridyl-containing ligands can decompose under reaction conditions to form pyridine-2-carboxylic acid. This in situ generated species then coordinates with the manganese source to form the catalytically active complex. researchgate.netnih.gov This finding has significant implications for ligand design, suggesting that in some cases, simpler and more robust ligands like pyridine-2-carboxylic acid can be more effective than elaborately designed ones that are prone to degradation. The catalytic activity and selectivity of the systems using the complex ligands were found to be identical to those using pyridine-2-carboxylic acid directly. researchgate.netnih.gov

Influence on Catalyst Selectivity and Efficiency

The nature of the pyridine-2-carboxylic acid-derived ligand plays a critical role in determining the selectivity and efficiency of the metal catalyst. For instance, in the aforementioned manganese-catalyzed oxidation reactions, the use of pyridine-2-carboxylic acid as a ligand leads to high turnover numbers and selectivity for the oxidation of alkenes and alcohols using hydrogen peroxide as the oxidant. researchgate.netnih.gov

A key observation was the significant improvement in efficiency when pyridine-2-carboxylic acid was used directly as the ligand compared to the in situ generation from more complex precursors. The number of equivalents of hydrogen peroxide required for the reaction decreased substantially, indicating a more efficient catalytic cycle. researchgate.netnih.gov This highlights the importance of ligand stability and the direct availability of the active catalytic species.

Table 2: Comparison of Catalyst Efficiency in Manganese-Catalyzed Oxidation
Ligand SystemEquivalents of H₂O₂ Required
Pyridin-2-yl based ligands (in situ formation)6–8
Pyridine-2-carboxylic acid (direct use)1–1.5

Heterogeneous Catalysis (e.g., MOF-based catalysis)

In the realm of heterogeneous catalysis, pyridine-2-carboxylic acid and its derivatives are valuable building blocks for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and the presence of well-defined active sites make them promising materials for catalytic applications.

Pyridine dicarboxylic acids are particularly useful as linkers in MOF synthesis due to their ability to coordinate with metal centers through both the pyridine nitrogen and the carboxylate oxygen atoms. This can lead to the formation of robust and porous frameworks with diverse topologies. rsc.orgrsc.org The choice of the pyridine dicarboxylic acid ligand, along with the metal center and reaction conditions, can influence the dimensionality and properties of the resulting MOF.

While specific examples utilizing this compound in MOF-based catalysis are not extensively documented, the presence of the formyl group offers a handle for post-synthetic modification of the MOF. This could involve, for example, the introduction of other functional groups through reactions at the aldehyde, thereby creating new catalytic sites within the framework. MOFs containing accessible Lewis acidic metal sites and functional organic linkers can act as efficient heterogeneous catalysts for various organic transformations. mdpi.com

Mechanistic Studies of Catalytic Pathways

The investigation of catalytic mechanisms is crucial for optimizing reaction conditions and designing more efficient catalysts. For pyridine carboxylic acid derivatives, mechanistic studies often involve a combination of spectroscopic and computational methods to identify key intermediates and elucidate the energetic landscape of the catalytic cycle.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques are powerful tools for the in-situ or ex-situ identification of transient species in a catalytic reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry can provide structural information about reaction intermediates. For instance, in studies of related metal-catalyzed reactions involving pyridine-based ligands, NMR has been used to observe the coordination of the ligand to the metal center and the subsequent transformation of substrates.

While no specific spectroscopic data for catalytic intermediates involving this compound is available, a hypothetical application could involve monitoring the coordination of the pyridine nitrogen and the carboxylate oxygen to a metal center. The formyl group's characteristic signals in ¹H and ¹³C NMR, as well as its C=O stretching frequency in IR spectroscopy, could be monitored to track its involvement, or lack thereof, in the catalytic cycle.

Computational Elucidation of Catalytic Cycles

Density Functional Theory (DFT) and other computational methods are frequently employed to model catalytic cycles, calculate activation energies, and predict the structures of intermediates and transition states. These theoretical studies complement experimental findings and provide a deeper understanding of the reaction mechanism at a molecular level.

For a potential catalytic cycle involving a derivative of this compound, computational studies could be used to:

Model the coordination of the ligand to a metal center.

Calculate the energy barriers for key steps such as oxidative addition, migratory insertion, and reductive elimination.

Investigate the electronic and steric effects of the 3-formylphenyl substituent on the catalytic activity.

Table 1: Hypothetical Spectroscopic and Computational Data for Mechanistic Studies

TechniqueHypothetical Observation for a Catalytic IntermediateInformation Gained
¹H NMR Shift in the chemical shifts of pyridine ring protons upon coordination to a metal.Confirmation of ligand-metal interaction.
IR Spectroscopy Change in the C=O stretching frequency of the carboxylic acid and formyl groups.Information on the coordination mode of the carboxylate and potential involvement of the formyl group.
DFT Calculations Calculation of the Gibbs free energy profile for a proposed catalytic cycle.Identification of the rate-determining step and the most stable intermediates.

Specific Catalytic Applications Demonstrated for Pyridine Carboxylic Acid Derivatives

While specific applications for this compound are not documented, its structural motifs suggest potential utility in several catalytic transformations where related pyridine carboxylic acid derivatives have shown activity.

Double Bond Migration

The isomerization of alkenes, or double bond migration, is a synthetically important transformation. Catalysts for this reaction often involve transition metal complexes that can facilitate the reversible addition and elimination of a metal hydride across the double bond. Pyridine-based ligands can play a crucial role in stabilizing the metal center and tuning its electronic properties to promote this process. The nitrogen atom of the pyridine ring and the carboxylate group could act as a bidentate ligand, creating a stable complex capable of catalytic activity.

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a widely used method for the synthesis of organosilicon compounds. This reaction is typically catalyzed by transition metal complexes. Pyridine carboxylic acid derivatives can serve as ligands in such catalytic systems. The catalytic cycle often involves the oxidative addition of the Si

Research on this compound in Cycloaddition Catalysis Not Found in Current Literature

Despite a thorough review of scientific databases and scholarly articles, no specific research detailing the catalytic functions of this compound or its derivatives in cycloaddition reactions has been identified.

Cycloaddition reactions are a fundamental class of chemical reactions in organic synthesis, enabling the construction of cyclic molecules. The development of efficient catalysts for these transformations is a significant area of chemical research. While various pyridine-containing compounds have been explored as ligands or catalysts in a range of reactions, specific studies focusing on the catalytic activity of this compound in cycloaddition reactions appear to be absent from the current body of published scientific literature.

The unique structure of this compound, featuring a carboxylic acid group, a pyridine ring, and a formyl-substituted phenyl ring, suggests potential for coordination chemistry and catalyst design. The pyridine nitrogen and the carboxylic acid group could act as a bidentate ligand for a metal center, while the formyl group could be involved in further functionalization or secondary interactions.

However, without experimental data or theoretical studies, any discussion of its catalytic role in cycloaddition reactions would be purely speculative. Detailed mechanistic insights and the generation of data tables require empirical evidence from dedicated research, which is not available at this time.

Future research may yet explore the potential of this compound and its derivatives in catalysis. Such studies would need to investigate its ability to act as a ligand for various metals, its stability under different reaction conditions, and its efficacy in promoting specific types of cycloaddition reactions, such as Diels-Alder, [3+2], or other cycloadditions. Until such research is conducted and published, a detailed account of its catalytic functions and mechanistic insights in this area cannot be provided.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Pathways for Complex Analogues

The future development of materials and applications based on 5-(3-Formylphenyl)pyridine-2-carboxylic acid hinges on the ability to synthesize a diverse range of its complex analogues. Current synthetic strategies for pyridine (B92270) derivatives often involve multi-step processes, including cyclo-condensation, cyclization, and metal-catalyzed cross-coupling reactions. ijpsonline.com Future research will likely focus on creating more efficient and robust synthetic methodologies to access analogues with varied functional groups.

Researchers are exploring ring cleavage strategies to remodel existing heterocyclic skeletons, such as (aza)indoles, into highly functionalized pyridines. nih.gov This approach could allow for the introduction of a wide array of substituents at multiple positions on the pyridine ring of the target molecule. Furthermore, novel pathways starting from readily available precursors, such as (2-aminophenyl)chalcones, are being developed to create complex quinoline (B57606) and, by extension, pyridine structures. researchgate.net The development of one-pot reactions and microwave-assisted synthesis will also be crucial in accelerating the discovery of new analogues. ijpsonline.com These advanced synthetic routes will enable the fine-tuning of the electronic and steric properties of the ligand, which is essential for tailoring its function in specific applications.

Exploration of Advanced Catalytic Systems

Pyridine-2-carboxylic acid and its derivatives are known to be effective ligands in coordination chemistry and can act as catalysts, either alone or as part of a metal complex. rsc.orgrsc.orgmdpi.com The unique structure of this compound, featuring both a strong chelating site (the picolinate (B1231196) head) and a reactive aldehyde, makes it a prime candidate for designing advanced catalytic systems.

Future research is expected to explore the use of this compound as a ligand for transition metals to create novel catalysts for a variety of organic transformations. The formyl group can be used as an anchor to immobilize the catalyst on a solid support or to introduce additional functionalities that can modulate the catalyst's activity and selectivity. For instance, metal complexes involving pyridine-carboxaldehyde hydrazone ligands have demonstrated catalytic activity in oxidation reactions. mdpi.com Similarly, complexes of this compound could be designed for applications in areas such as C-C coupling reactions, asymmetric synthesis, and photocatalytic processes like CO2 reduction. mdpi.com

Integration into Hybrid Materials and Nanocomposites

The bifunctional nature of this compound makes it an exceptional building block for the construction of novel hybrid materials and nanocomposites, particularly Metal-Organic Frameworks (MOFs). nih.gov The pyridine-2-carboxylic acid group provides a reliable coordination site for linking metal ions or clusters into extended networks, while the formylphenyl arm can be used for post-synthetic modification or to introduce specific functionalities within the pores of the material. rsc.orgnih.gov

Emerging research will likely focus on synthesizing MOFs with this ligand to create materials with tailored properties, such as high porosity, specific guest recognition, and catalytic activity. universityofgalway.ieresearchgate.net The aldehyde functionality could be used to graft other molecules onto the framework, creating multifunctional materials. For example, it could be converted into an alcohol or an amine, enabling further reactions to incorporate photosensitizers, magnetic nanoparticles, or bioactive molecules. The integration of such MOFs into polymer matrices could also lead to the development of advanced nanocomposites with enhanced mechanical, thermal, or conductive properties. nih.gov

Table 1: Potential Metal-Organic Frameworks based on Pyridine Carboxylic Acid Ligands

Metal IonLigand TypeResulting Framework DimensionalityPotential ApplicationReference
Zn(II)Pyridine-2,6-dicarboxylic acid2D or 1DCoordination Polymers nih.gov
Nd(III)Pyridine-2,6-dicarboxylic acid3DMicroporous Materials nih.gov
Cu(II)Pyridine-2,3-dicarboxylic acid3DPhotoluminescence rsc.org
Cd(II)Pyridine-2,3-dicarboxylic acid3DPhotoluminescence rsc.org

Application in Advanced Sensing Technologies

Luminescent MOFs have shown significant promise as platforms for designing chemical sensors. nih.gov The aromatic structure of the pyridine and phenyl rings in this compound suggests that its corresponding metal complexes and MOFs could exhibit interesting photoluminescent properties. rsc.orgresearchgate.net These properties can be exploited for sensing applications, where the presence of an analyte interacts with the framework and causes a detectable change in the fluorescence emission (either quenching or enhancement).

Future studies will likely investigate the potential of materials derived from this ligand to act as selective and sensitive sensors for various species, including metal ions, small molecules, and biomolecules. The reactive formyl group provides a unique advantage, as it can be used to specifically bind to certain analytes through covalent interactions, potentially leading to highly selective turn-on or turn-off sensory responses. This could pave the way for the development of advanced sensors for environmental monitoring, medical diagnostics, and industrial process control. nih.gov

Continued Computational Studies for Rational Design and Prediction

Computational chemistry provides powerful tools for understanding molecular structure, reactivity, and intermolecular interactions, which is invaluable for the rational design of new materials and molecules. orgchemres.orgresearchgate.net For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its geometric and electronic properties, including HOMO-LUMO energy gaps, charge distribution, and reactivity descriptors.

Future research will increasingly rely on these in silico techniques to guide synthetic efforts. researchgate.netmdpi.com Computational modeling can be used to:

Predict the geometry of MOFs: Simulating how the ligand will coordinate with different metal ions to form stable frameworks.

Screen for catalytic activity: Modeling the interaction of potential substrates with metal complexes of the ligand to predict catalytic efficiency.

Understand sensing mechanisms: Analyzing the electronic changes in a MOF upon interaction with an analyte to elucidate the sensing mechanism.

Design novel analogues: Predicting the properties of hypothetical analogues to identify the most promising candidates for synthesis.

Hirshfeld surface analysis and other computational tools can also provide deep insights into the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing and supramolecular assembly of materials derived from this ligand. orgchemres.orgmdpi.commdpi.com

Q & A

Q. How can SHELX parameters be optimized for refining structures with this ligand?

  • Methodological Answer : Use ISOR restraints for disordered formyl groups and DFIX for carboxylate C–O bond lengths. For high thermal motion, apply SIMU/SADI constraints. Validate with R1 < 5% and wR2 < 15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.